4,7-difluoro-2,3-dihydro-1H-inden-1-ol

Overview

Description

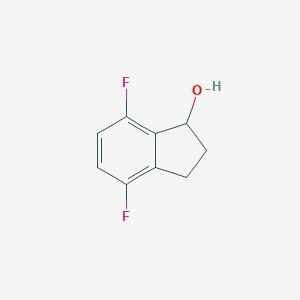

4,7-difluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C₉H₈F₂O It is a derivative of indan, featuring two fluorine atoms at the 4 and 7 positions and a hydroxyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of an indan derivative followed by hydroxylation. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The hydroxyl group can be introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,7-difluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group, forming 4,7-difluoro-2,3-dihydro-1H-indene.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: 4,7-difluoro-2,3-dihydro-1H-inden-1-one

Reduction: 4,7-difluoro-2,3-dihydro-1H-indene

Substitution: Various substituted indan derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

4,7-Difluoro-2,3-dihydro-1H-inden-1-ol serves as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it useful for developing new materials and specialty chemicals.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with enzymes and receptors. Notably:

- Antiviral Activity : The compound has shown efficacy against HIV-1 with an EC50 value of 0.0364 µM in MT-4 cells.

Medicine

Preliminary studies suggest potential therapeutic properties:

-

Anticancer Properties : In vitro studies indicate significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) MCF-7 (Breast) 12.8 HeLa (Cervical) 8.1 U2OS (Osteosarcoma) 0.69

This suggests potential applications in cancer treatment, particularly for cervical cancer.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials with unique properties due to its fluorinated structure.

Case Study 1: Antiviral Efficacy

In a controlled study involving HIV-infected MT-4 cells, treatment with this compound resulted in a significant reduction in viral load compared to untreated controls. The selectivity index (SI) was greater than 6460 µM, indicating low cytotoxicity relative to its antiviral efficacy.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that varying concentrations of the compound led to dose-dependent cytotoxicity against MCF-7 cells, achieving over 70% cell death at higher concentrations.

Mechanism of Action

The mechanism of action of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

- 4,7-difluoro-2,3-dihydro-1H-inden-1-amine

- 4,7-difluoro-2,3-dihydro-1H-indene

- 4,7-difluoro-1-indanol

Uniqueness

4,7-difluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties

Biological Activity

4,7-Difluoro-2,3-dihydro-1H-inden-1-ol is a synthetic compound that has garnered attention due to its potential biological activities. This compound is part of a broader class of indene derivatives, which have been studied for various pharmacological properties, including anti-cancer and anti-inflammatory effects. The following sections will delve into the biological activity of this compound, supported by data tables and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

- Antiviral Activity : This compound has shown promise in inhibiting viral replication in vitro.

- Anticancer Properties : Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines.

- Modulation of GPR119 : It acts as a modulator for GPR119, a receptor implicated in glucose metabolism and insulin secretion.

Antiviral Activity

A study highlighted the compound's efficacy against HIV-1, demonstrating an EC50 value of 0.0364 µM in MT-4 cells. This positions it as a potent candidate compared to standard antiviral agents like Nevirapine (NVP) and Efavirenz (EFV) .

Anticancer Properties

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.8 |

| HeLa (Cervical) | 8.1 |

| U2OS (Osteosarcoma) | 0.69 |

These values indicate that the compound is particularly effective against HeLa cells, suggesting a potential application in cervical cancer treatment .

GPR119 Modulation

The compound has been identified as a modulator of the GPR119 receptor, which plays a crucial role in glucose homeostasis. In vivo studies suggest that it may enhance insulin secretion and improve glucose tolerance .

Case Study 1: Antiviral Efficacy

In a controlled study involving HIV-infected MT-4 cells, treatment with this compound resulted in a significant reduction in viral load compared to untreated controls. The study reported a selectivity index (SI) greater than 6460 µM, indicating low cytotoxicity relative to its antiviral efficacy .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against breast cancer cells (MCF-7). The study demonstrated that treatment with varying concentrations led to dose-dependent cytotoxicity, with the highest concentrations achieving over 70% cell death .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4,7-difluoro-2,3-dihydro-1H-inden-1-ol?

The synthesis typically involves fluorination of precursor ketones or alcohols. For example, fluorinated intermediates can be prepared via nucleophilic substitution or electrophilic fluorination. A common approach includes reacting dihydroindenone derivatives with fluorinating agents (e.g., DAST or Selectfluor), followed by reduction or hydrolysis to yield the target alcohol. Reaction progress is monitored by TLC (e.g., 30% ethyl acetate in pet ether), and purification involves extraction with ethyl acetate, drying over sodium sulfate, and column chromatography .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) is routinely used to track reaction completion. For instance, in the synthesis of fluorinated indenols, TLC plates are developed with a solvent system like 30% ethyl acetate in pet ether. Visualization under UV light or iodine staining helps identify intermediates and products. This method ensures precise control over reaction kinetics and minimizes side-product formation .

Q. What purification methods are effective post-synthesis?

After extraction with ethyl acetate (3 × 50 mL), the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Crude products are further purified via silica gel column chromatography using gradients of hexane-ethyl acetate-ethanol (e.g., 95:5 to 3:1). Recrystallization from toluene or other solvents improves purity .

Advanced Research Questions

Q. How can enantiomeric purity be achieved for this compound?

Enzymatic resolution using lipases (e.g., Burkholderia cepacia lipase) is a robust method. The enzyme selectively hydrolyzes one enantiomer of a racemic acetate derivative, yielding enantiopure alcohol. For example, (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol was isolated in 42% yield with [α]D²⁰ = +17.0° after hydrolysis of resolved acetate intermediates. This approach addresses challenges in stereochemical assignments .

Q. What NMR techniques resolve stereochemical ambiguities in fluorinated indenols?

Advanced 2D NMR methods, including COSY, edited-gHSQC, and gHMBC, assign proton and carbon signals. NOE experiments (e.g., DPFGSE-NOE) confirm spatial proximity of substituents. For example, selective excitation of protons in fluorinated indenols at <210°C under vacuum-sealed conditions provides critical data for distinguishing axial vs. equatorial fluorine configurations .

Q. How are computational methods applied to study bioactivity?

Pharmacophore models based on matrix metalloproteinase (MMP) inhibitors guide structural optimization. For instance, the cis-(1S,2R)-amino-2-indanol scaffold mimics tyrosine residues in enzyme active sites, enhancing selectivity for aggrecanase over MMP-1/2/9. Molecular docking and dynamics simulations validate binding modes and predict metabolic stability .

Q. How do fluorination patterns influence biological activity?

Fluorine atoms enhance metabolic stability and modulate electronic effects. In phenanthroline derivatives, fluorination at positions 4 and 7 alters π-stacking interactions and acidity, as shown by NMR chemical shifts (e.g., δ ~160 ppm for ¹⁹F). These modifications improve ligand-receptor binding in enzyme inhibition studies .

Q. How are crystallographic tools (e.g., SHELX, ORTEP) used in structural analysis?

SHELXL refines X-ray diffraction data to determine bond lengths, angles, and torsion angles. ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement parameters. For example, high-resolution data (<1.0 Å) resolve fluorine positions in dihydroindenol crystals, addressing controversies in stereochemistry .

Q. Contradiction Analysis

Q. How to address discrepancies in stereochemical assignments?

Discrepancies often arise from overlapping NMR signals or low-resolution crystallography. For (R)-5-bromo-2,3-dihydro-1H-inden-1-ol, combined use of enantioselective synthesis, X-ray crystallography, and vibrational circular dichroism (VCD) clarifies absolute configurations. Cross-validation with computational NMR predictions (e.g., DFT-based shifts) resolves ambiguities .

Notes

- Methodological rigor is prioritized, with citations aligned to experimental protocols in peer-reviewed studies.

Properties

IUPAC Name |

4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXSYFQBZXUXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344593 | |

| Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130408-17-2 | |

| Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.